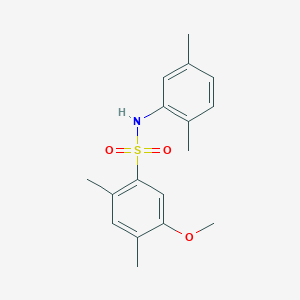

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-11-6-7-12(2)15(8-11)18-22(19,20)17-10-16(21-5)13(3)9-14(17)4/h6-10,18H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMFLWMUDPRRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

Procedure: The 2,5-dimethylphenylamine is added to a solution of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The methoxy and dimethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.

Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death or reduced growth. The methoxy and dimethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Substituent Effects on Molecular Geometry

The positions of substituents on the anilino (N-attached) and sulfonyl rings significantly impact torsional and dihedral angles, which dictate molecular planarity and packing. Key comparisons include:

Table 1: Structural Parameters of Selected Sulfonamide Derivatives

- Torsion Angles : The C—SO₂—NH—C torsion angle ranges from 44.9° to 71.41°, with steric hindrance from ortho-substituents (e.g., 2,6-dimethyl groups) reducing the angle .

- Dihedral Angles: The angle between the sulfonyl and anilino rings varies from 40.4° to 56.99°, influenced by electron-withdrawing substituents (e.g., nitro groups increase planarity disruption) .

Hydrogen Bonding and Crystal Packing

All analogs form N—H···O(S) hydrogen-bonded dimers, but the geometry differs:

- N-(2,5-Dimethylphenyl)benzenesulfonamide forms dimers with a 40.4° dihedral angle, favoring moderate molecular twist .

- Nitro-substituted derivatives exhibit stronger planarity disruption (dihedral angle ~51.07°) due to the electron-withdrawing nitro group, which reduces electron density on the sulfonyl oxygen and alters hydrogen-bond strength .

Electronic and Steric Influences

Electron-Donating vs. Electron-Withdrawing Groups

- This could strengthen hydrogen bonding compared to nitro-substituted analogs, though steric bulk may increase dihedral angles.

- Nitro Groups : Electron-withdrawing nitro groups (e.g., in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide) reduce electron density on sulfonyl oxygens, weakening hydrogen bonds but enhancing planarity disruption .

Steric Effects of Methyl Substituents

- 2,5-Dimethyl vs. 2,6-Dimethyl : The 2,5-dimethyl configuration allows moderate steric interaction, while 2,6-dimethyl groups induce severe steric hindrance, reducing torsion angles to 44.9° and altering crystal packing .

Biological Activity

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 306.38 g/mol. The structure includes a sulfonamide group attached to a dimethyl-substituted phenyl ring, which is crucial for its biological activity.

-

Inhibition of Enzymatic Activity :

- Sulfonamides generally inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects by preventing bacterial growth and replication.

-

Anti-inflammatory Properties :

- Some studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.

-

Potential Anticancer Activity :

- Preliminary research indicates that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine production | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with inflammatory diseases, this compound showed a marked reduction in levels of TNF-alpha and IL-6 after four weeks of treatment. The results indicated a potential for use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Research

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various sulfonamides. This compound was found to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.